

Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-chloro-5,7-dimethylquinoline-3-carbaldehyde

Cat. No.: B187092

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This technical guide provides a comprehensive overview of the synthesis of **2-chloro-5,7-dimethylquinoline-3-carbaldehyde**, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Vilsmeier-Haack reaction, a robust and widely employed method for the formylation and cyclization of activated aromatic compounds.

Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of **2-chloro-5,7-dimethylquinoline-3-carbaldehyde** is achieved through the Vilsmeier-Haack reaction of 3,5-dimethylacetanilide. This reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).^{[1][2][3][4]} The electron-rich 3,5-dimethylacetanilide then undergoes an electrophilic substitution with the Vilsmeier reagent, leading to a cyclization that forms the quinoline ring system, followed by formylation at the 3-position and chlorination at the 2-position.^[5] The reaction is typically quenched with ice water, leading to the precipitation of the desired product.^[6]

Physicochemical Properties

A summary of the key quantitative data for the final product, **2-chloro-5,7-dimethylquinoline-3-carbaldehyde**, is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ ClNO	[7][8]
Molecular Weight	219.67 g/mol	[7][8]
Melting Point	139 - 140 °C	[9]
Appearance	Solid	[9]
Purity (Typical)	≥95%	[9]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **2-chloro-5,7-dimethylquinoline-3-carbaldehyde**, adapted from established procedures for similar substituted quinolines.[6][10][11]

Materials:

- 3,5-Dimethylacetanilide
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Crushed ice
- Deionized water
- Ethyl acetate (for recrystallization)

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube

- Magnetic stirrer with heating mantle
- Ice bath
- Büchner funnel and flask for vacuum filtration
- Standard laboratory glassware

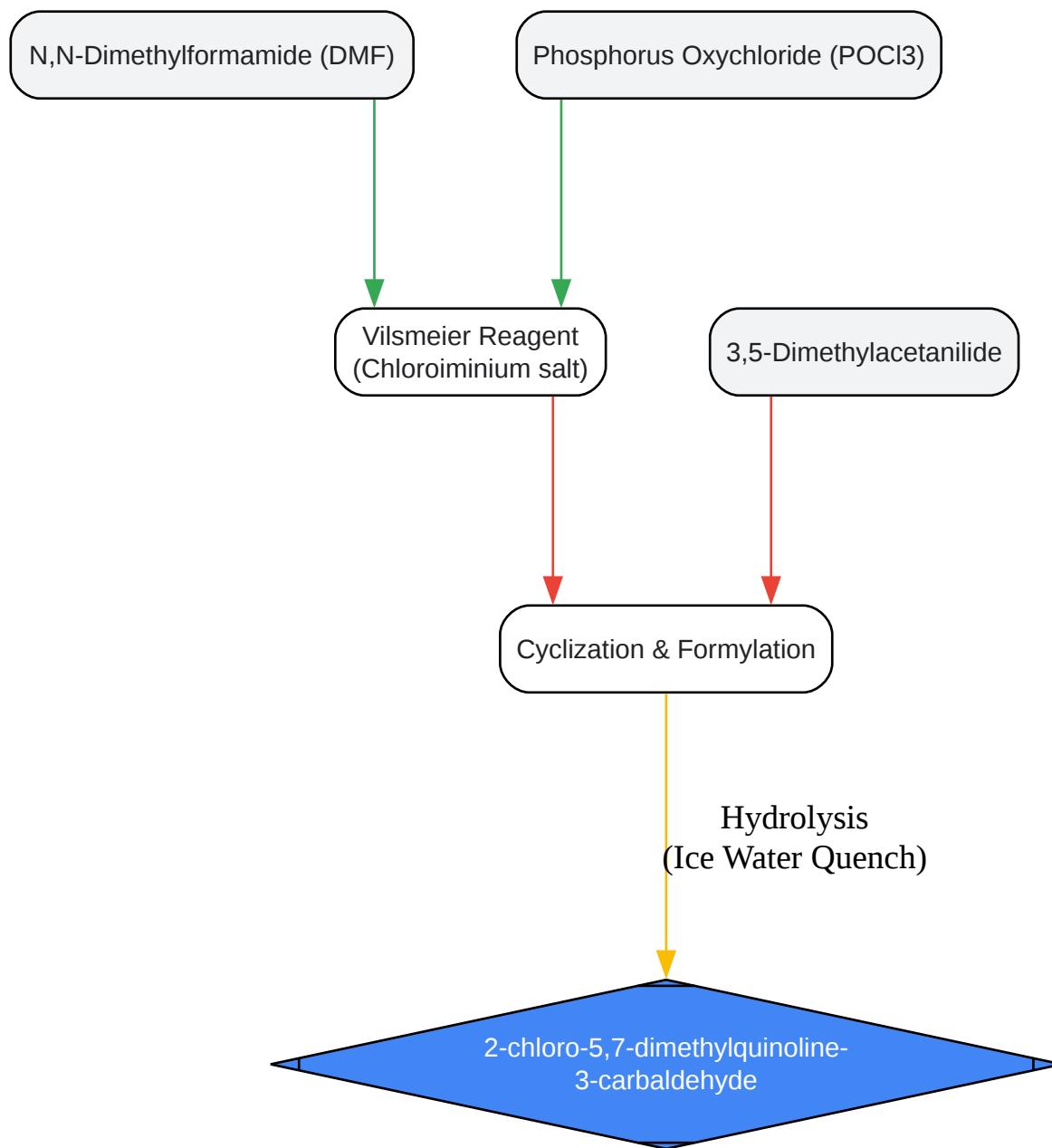
Procedure:

- Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous N,N-dimethylformamide (DMF) (3.5 equivalents). Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (7.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
- Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 3,5-dimethylacetanilide (1.0 equivalent) portion-wise while maintaining the temperature at 0 °C.
- Reaction Heating: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring.
- An immediate precipitation of a solid should be observed. Continue stirring the mixture until all the ice has melted.

- Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.
- The crude product can be purified by recrystallization from ethyl acetate to yield **2-chloro-5,7-dimethylquinoline-3-carbaldehyde** as a solid.[6]

Synthetic Pathway Visualization

The logical flow of the synthesis of **2-chloro-5,7-dimethylquinoline-3-carbaldehyde** via the Vilsmeier-Haack reaction is depicted in the following diagram.



Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde

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Caption: Vilsmeier-Haack synthesis workflow.

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